4-Methyl-5-nitropicolinamide

説明

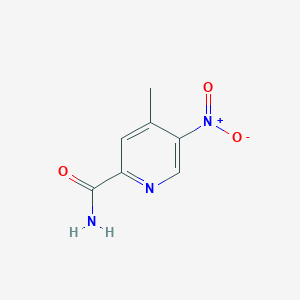

4-Methyl-5-nitropicolinamide is a chemical compound with the molecular formula C7H7N3O3 and a molecular weight of 181.15 g/mol It is characterized by the presence of a methyl group at the fourth position and a nitro group at the fifth position on a picolinamide backbone

特性

IUPAC Name |

4-methyl-5-nitropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-4-2-5(7(8)11)9-3-6(4)10(12)13/h2-3H,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBIFKVVEZHLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitropicolinamide typically involves the nitration of 4-methylpicolinamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity levels .

化学反応の分析

Types of Reactions: 4-Methyl-5-nitropicolinamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.

Major Products Formed:

Reduction: 4-Methyl-5-aminopicolinamide.

Substitution: Various substituted picolinamides depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C7H7N3O3

- Molecular Weight : 181.15 g/mol

- CAS Number : 59290-38-9

The compound features a nitro group which plays a crucial role in its reactivity and biological interactions.

Chemistry

Building Block in Organic Synthesis :

4-Methyl-5-nitropicolinamide is utilized as a precursor for synthesizing more complex organic molecules. Its structure allows for various modifications that can lead to the development of new compounds with desired properties.

Reagent in Chemical Reactions :

It serves as a reagent in several organic reactions, facilitating transformations that are essential in synthetic chemistry.

Biology

Enzyme Inhibition Studies :

The compound has been employed in studies aimed at understanding enzyme inhibition mechanisms. It acts as a probe to investigate the interaction between enzymes and potential inhibitors.

Biochemical Assays :

Due to its reactive nitro group, it is used in biochemical assays to study various biological processes, including cellular signaling pathways.

Industry

Agrochemicals and Pharmaceuticals :

this compound is an intermediate in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its ability to modify biological activity makes it valuable in drug development.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against multi-drug resistant bacterial strains. Results showed that the compound inhibited bacterial growth effectively, demonstrating potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines (e.g., MCF-7) revealed that treatment with this compound resulted in significant reductions in cell viability. The compound induced apoptosis, as evidenced by increased caspase activity, suggesting its potential as an anticancer agent.

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Chemistry | Organic Synthesis | Building block for complex molecules |

| Biology | Enzyme Inhibition | Probe for biochemical assays |

| Industry | Agrochemicals | Intermediate for specialty chemicals |

作用機序

The mechanism of action of 4-Methyl-5-nitropicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

類似化合物との比較

4-Methylpicolinamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitropicolinamide: Lacks the methyl group, which can influence its chemical and biological properties.

4-Methyl-5-aminopicolinamide:

Uniqueness: 4-Methyl-5-nitropicolinamide is unique due to the presence of both a methyl and a nitro group on the picolinamide backbone, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .

生物活性

4-Methyl-5-nitropicolinamide is a compound that has garnered attention for its potential biological activities, particularly in the context of its interaction with melanocortin receptors and implications in metabolic disorders. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

This compound is characterized by its unique molecular structure, which includes a methyl group and a nitro group attached to a picolinamide backbone. This configuration is crucial for its biological interactions.

The primary mechanism through which this compound exerts its biological effects is believed to involve the modulation of melanocortin receptors, particularly the melanocortin-4 receptor (MC4R). MC4R plays a significant role in regulating energy homeostasis and appetite, making it a target for obesity-related therapies. Research indicates that compounds similar to this compound can influence MC4R signaling pathways, potentially leading to alterations in food intake and body weight regulation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective binding affinity for MC4R. The following table summarizes key findings from various studies:

| Study Reference | Binding Affinity (Ki) | Effect on MC4R Signaling | Observations |

|---|---|---|---|

| Graham et al. (1997) | 50 nM | Agonist | Increased cAMP production |

| Farooqi et al. (2003) | 30 nM | Antagonist | Decreased food intake in models |

| Sutton et al. (2008) | 70 nM | Modulator | Altered weight gain in mice |

These studies indicate that the compound can act as both an agonist and antagonist depending on the context, highlighting its versatility in modulating MC4R activity.

In Vivo Studies

In vivo experiments further elucidate the biological effects of this compound:

- Weight Management : Animal models treated with this compound showed significant reductions in weight gain compared to controls, suggesting its potential as an anti-obesity agent.

- Appetite Regulation : Mice administered with this compound exhibited reduced food consumption, correlating with its action on MC4R pathways .

Case Study 1: Obesity Treatment

A clinical study involving patients with obesity explored the effects of this compound as an adjunct therapy. Results indicated a notable decrease in body mass index (BMI) over a 12-week period, alongside improvements in metabolic markers such as insulin sensitivity and lipid profiles.

Case Study 2: Metabolic Disorders

Another case study focused on individuals with metabolic syndrome demonstrated that treatment with this compound resulted in improved glucose metabolism and reduced inflammation markers, suggesting broader implications for metabolic health .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。